molecular formula C7H8Br2N2O2 B488111 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 80746-00-5

5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B488111
CAS No.: 80746-00-5
M. Wt: 311.96g/mol
InChI Key: YKAHBPISIPSWJM-UHFFFAOYSA-N
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Description

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is an organic compound with the molecular formula C7H8Br2N2O2 It is a derivative of pyrimidinedione, featuring bromine atoms at the 5 and 6 positions, and a bromomethyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione typically involves the bromination of 1,3-dimethyluracil. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.

    Coupling Reactions: Products are typically aryl or vinyl-substituted pyrimidinediones.

Scientific Research Applications

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione depends on its specific application. In biological systems, it may act by interacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromomethyl group can form covalent bonds with nucleophiles, potentially altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,3-dimethyluracil: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    6-Bromo-1,3-dimethyluracil:

    5,6-Dibromo-1,3-dimethyluracil: Similar structure but without the bromomethyl group, leading to different reactivity patterns.

Uniqueness

5-Bromo-6-(bromomethyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

IUPAC Name

5-bromo-6-(bromomethyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O2/c1-10-4(3-8)5(9)6(12)11(2)7(10)13/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAHBPISIPSWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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